Peri-Induced Aromatic Ring Distortion: 11.0° Dihedral Angle Measured by X-Ray Crystallography
X-ray crystallography reveals that 1,8-bis(bromomethyl)naphthalene exhibits a vertical distortion of the naphthalene ring, with a dihedral angle (α) of 11.0° between the two peri-substituents [1]. In comparison, the 1,4-isomer crystallizes in a fully planar conformation, showing no measurable out-of-plane ring distortion [2]. This 11.0° distortion arises from steric repulsion between the bromomethyl groups confined to the same naphthalene face [1].
| Evidence Dimension | Naphthalene ring planarity (dihedral angle between peri-substituents) |
|---|---|
| Target Compound Data | 11.0° dihedral angle (α) |
| Comparator Or Baseline | 1,4-Bis(bromomethyl)naphthalene: 0° (planar conformation) |
| Quantified Difference | 11.0° out-of-plane distortion in 1,8-isomer vs. planar 1,4-isomer |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
The 11.0° out-of-plane distortion preorganizes the scaffold for bridged architectures and influences π-stacking in solid-state materials, differentiating this compound from planar isomers in crystal engineering and host-guest chemistry applications.
- [1] A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. View Source
- [2] Cambridge Structural Database. Crystal structure of 1,4-bis(bromomethyl)naphthalene. View Source
